2,6-Octadien-1-ol, 3,7-dimethyl-8-(2-propynyloxy)-, (E,E)-
CAS No.:
Cat. No.: VC13863720
Molecular Formula: C13H20O2
Molecular Weight: 208.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20O2 |
|---|---|
| Molecular Weight | 208.30 g/mol |
| IUPAC Name | (2E,6E)-3,7-dimethyl-8-prop-2-ynoxyocta-2,6-dien-1-ol |
| Standard InChI | InChI=1S/C13H20O2/c1-4-10-15-11-13(3)7-5-6-12(2)8-9-14/h1,7-8,14H,5-6,9-11H2,2-3H3/b12-8+,13-7+ |
| Standard InChI Key | WWMCHUKROQKBLP-SWZPTJTJSA-N |
| Isomeric SMILES | C/C(=C\CO)/CC/C=C(\C)/COCC#C |
| SMILES | CC(=CCO)CCC=C(C)COCC#C |
| Canonical SMILES | CC(=CCO)CCC=C(C)COCC#C |
Introduction
Nomenclature and Structural Identification
Systematic IUPAC Name
The systematic name 2,6-Octadien-1-ol, 3,7-dimethyl-8-(2-propynyloxy)-, (E,E)- delineates the compound’s backbone and substituents:
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Parent chain: An 8-carbon octadienol (C₈) with double bonds at positions 2 and 6.
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Substituents:
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Methyl groups at C3 and C7.
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A propynyloxy (–O–CH₂–C≡CH) group at C8.
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Stereochemistry: The (E,E) designation indicates trans configurations for both double bonds .
Molecular Formula and Weight
The molecular formula is deduced as C₁₃H₂₀O₂, derived from:
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Octadienol backbone (C₈H₁₂O).
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Two methyl groups (+2C, +6H).
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Propynyloxy group (+C₃H₃O).
This yields a molecular weight of 208.30 g/mol, consistent with analogous terpenoid ethers .
Structural and Stereochemical Features
Backbone Conformation
The (E,E) configuration imposes a planar geometry on the 2,6-octadienol backbone, with substituents on opposite sides of each double bond. This stereochemistry influences intermolecular interactions, as seen in related compounds like nerol (cis-3,7-dimethyl-2,6-octadien-1-ol) .
Functional Group Reactivity
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Propargyl Ether: The –O–CH₂–C≡CH group introduces alkyne functionality, enabling click chemistry (e.g., Huisgen cycloaddition) or polymerization .
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Alcohol Group: The primary alcohol at C1 may undergo esterification or oxidation, akin to neryl propionate .
Comparative Stereochemical Analysis
Compared to nerol’s (Z)-configuration , the (E,E) geometry in this compound likely reduces steric hindrance between methyl groups, potentially enhancing thermal stability.
Synthesis Pathways
Proposed Synthetic Route
While no direct synthesis is documented, a plausible pathway involves:
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Etherification: Reacting 3,7-dimethyl-8-hydroxy-2,6-octadien-1-ol (hypothetical precursor) with propargyl bromide under basic conditions, as demonstrated in analogous propynyloxymethyl syntheses .
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Stereochemical Control: Use of transition-metal catalysts to ensure (E,E) selectivity during double-bond formation .
Challenges in Synthesis
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Regioselectivity: Ensuring precise substitution at C8 without affecting double bonds.
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Alkyne Stability: Propargyl ethers are prone to polymerization under acidic or high-temperature conditions .
Physicochemical Properties
Predicted Physical Properties
Spectroscopic Characteristics
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IR Spectroscopy: Peaks at ~3300 cm⁻¹ (O–H stretch), ~2100 cm⁻¹ (C≡C stretch), and 1650 cm⁻¹ (C=C stretches) .
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NMR: Expected signals include a triplet for the propargyl CH₂ (δ 4.1–4.3 ppm) and doublets for the (E,E) double bonds (δ 5.1–5.8 ppm) .
Chemical Reactivity and Stability
Reactivity of the Alkyne Group
The propynyloxy moiety may participate in:
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Forming triazole linkages for polymer cross-linking .
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Hydrogenation: Selective reduction to a propyl ether under Lindlar catalyst conditions .
Oxidation of the Alcohol Group
The primary alcohol can oxidize to a carboxylic acid or form esters, as seen in neryl propionate synthesis .
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